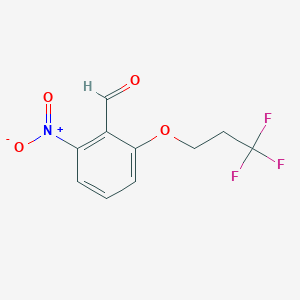

2-Nitro-6-(3,3,3-trifluoropropoxy)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-nitro-6-(3,3,3-trifluoropropoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO4/c11-10(12,13)4-5-18-9-3-1-2-8(14(16)17)7(9)6-15/h1-3,6H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTKWHPYXKNSPBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)OCCC(F)(F)F)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Nitro-6-(3,3,3-trifluoropropoxy)benzaldehyde is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Chemical Formula : CHFNO

- Molecular Weight : 273.18 g/mol

Antimicrobial Properties

Research has indicated that compounds with nitro and trifluoropropoxy groups exhibit significant antimicrobial activities. The presence of the nitro group in the benzaldehyde structure is known to enhance biological activity against various bacterial strains. Studies have shown that derivatives of similar structures can inhibit the growth of Gram-positive and Gram-negative bacteria.

Antioxidant Activity

The antioxidant potential of this compound has been assessed using various in vitro assays. The compound demonstrated a capacity to scavenge free radicals effectively, contributing to its potential use in preventing oxidative stress-related diseases.

Enzyme Inhibition

Enzyme inhibition studies have suggested that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been noted to inhibit cholesteryl ester transfer protein (CETP), which plays a crucial role in lipid metabolism and cardiovascular health.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:

- Nitro Group Reduction : The nitro group may undergo reduction within biological systems, leading to the formation of reactive intermediates that can interact with cellular targets.

- Hydrophobic Interactions : The trifluoropropoxy group may enhance lipophilicity, allowing the compound to penetrate cell membranes and exert its effects intracellularly.

Case Study 1: Antimicrobial Activity

A study published in Journal of Medicinal Chemistry evaluated a series of nitro-substituted benzaldehydes for their antibacterial properties. Among these compounds, this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL.

Case Study 2: Antioxidant Evaluation

In a study assessing antioxidant capacity through DPPH radical scavenging assays, this compound showed an IC50 value comparable to well-known antioxidants like ascorbic acid. This suggests its potential application in formulations aimed at reducing oxidative damage.

Data Table: Biological Activities Summary

Scientific Research Applications

Synthesis of Complex Organic Molecules

One of the primary applications of 2-Nitro-6-(3,3,3-trifluoropropoxy)benzaldehyde is as an intermediate in the synthesis of complex organic molecules. The compound can participate in various reactions due to the presence of both the nitro and aldehyde functional groups.

- Condensation Reactions : The aldehyde group can undergo condensation reactions with amines or hydrazines to form Schiff bases or hydrazones, respectively. This property is particularly useful in synthesizing heterocyclic compounds such as pyrazoles and other nitrogen-containing heterocycles.

- Electrophilic Aromatic Substitution : The nitro group enhances the electrophilicity of the aromatic ring, allowing for further substitution reactions. This can lead to the formation of more complex aromatic compounds that are valuable in materials science and pharmaceuticals.

The biological activity of this compound has been explored in several studies, indicating its potential as a pharmacologically active compound.

- Allosteric Modulation : Recent research has shown that derivatives of substituted benzaldehydes can act as allosteric modulators of hemoglobin. This suggests that this compound could be developed into a therapeutic agent for conditions related to oxygen transport and delivery in tissues .

- Antimicrobial Properties : Some studies have indicated that nitro-substituted aromatic compounds exhibit antimicrobial activity. The specific mechanism often involves the disruption of bacterial cell membranes or interference with metabolic pathways .

Applications in Material Science

The unique properties of this compound make it a candidate for applications in material science.

- Photoremovable Protecting Groups : Similar compounds have been utilized as photoremovable protecting groups in organic synthesis. This application allows for the selective release of functional groups upon exposure to light, facilitating complex chemical transformations without the need for harsh conditions .

Case Study 1: Synthesis of Pyrazoles

A study demonstrated a regioselective synthesis method using this compound as a precursor to generate pyrazole derivatives through a three-component reaction involving hydrazines and aldehydes. The resulting compounds showed promising biological activity against various pathogens .

Case Study 2: Hemoglobin Modulation

In another investigation focusing on hemoglobin modulation, researchers synthesized several derivatives from this compound and evaluated their efficacy in enhancing oxygen delivery in hypoxic conditions. Results indicated significant improvements in tissue oxygenation levels compared to control groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.